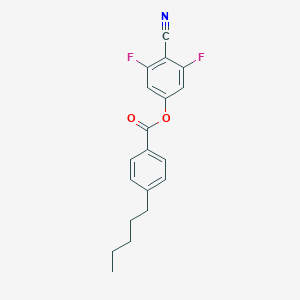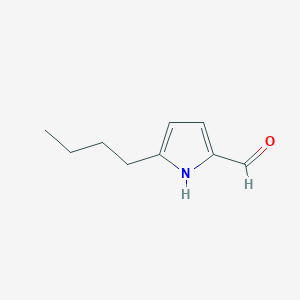
5-butyl-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用机制
The mechanism of action of 5-butyl-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the inhibition of beta-amyloid fibril formation by binding to the beta-amyloid peptide. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
生化和生理效应
Studies have shown that 5-butyl-1H-pyrrole-2-carbaldehyde has various biochemical and physiological effects, including the inhibition of beta-amyloid fibril formation, the reduction of oxidative stress, and the enhancement of neuronal survival and growth. Additionally, this compound has been shown to have low cytotoxicity, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of using 5-butyl-1H-pyrrole-2-carbaldehyde in lab experiments is its low cytotoxicity, which makes it a safe and reliable compound to use. Additionally, this compound has been shown to have high stability, making it suitable for long-term storage. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its effectiveness in certain applications.
未来方向
There are many future directions for the research and development of 5-butyl-1H-pyrrole-2-carbaldehyde, including the exploration of its potential therapeutic applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies could be conducted to investigate the compound's potential use in the development of novel organic materials for optoelectronic devices. Further research could also be conducted to improve the synthesis method and purification techniques for this compound, which could lead to increased yields and purity.
合成方法
5-Butyl-1H-pyrrole-2-carbaldehyde can be synthesized using various methods, including the condensation reaction between 5-butyl-1H-pyrrole and 2-formylbenzoic acid, or the reaction between 5-butyl-1H-pyrrole and 2-chloroacetaldehyde. The purity and yield of the synthesized compound can be improved by using different purification techniques, such as column chromatography or recrystallization.
科学研究应用
5-Butyl-1H-pyrrole-2-carbaldehyde has been used in various scientific research applications, including the development of fluorescent sensors for detecting metal ions, such as copper and zinc, and the synthesis of novel organic materials for optoelectronic devices. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid fibrils.
属性
CAS 编号 |
121643-38-7 |
|---|---|
产品名称 |
5-butyl-1H-pyrrole-2-carbaldehyde |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC 名称 |
5-butyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-6-9(7-11)10-8/h5-7,10H,2-4H2,1H3 |
InChI 键 |
IDKUCMMWOOJXRI-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(N1)C=O |
规范 SMILES |
CCCCC1=CC=C(N1)C=O |
同义词 |
1H-Pyrrole-2-carboxaldehyde, 5-butyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



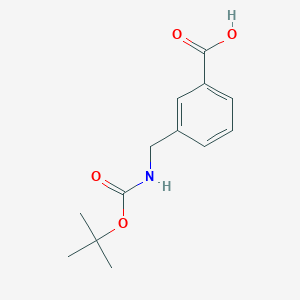
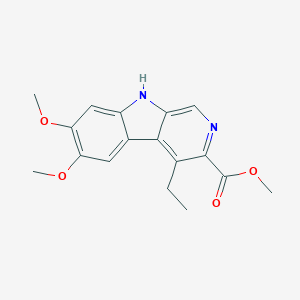
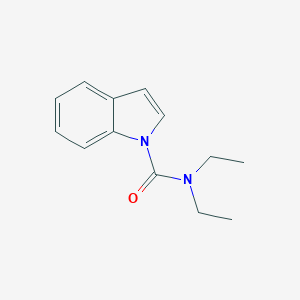
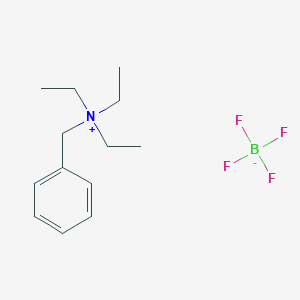
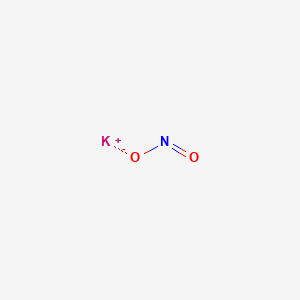
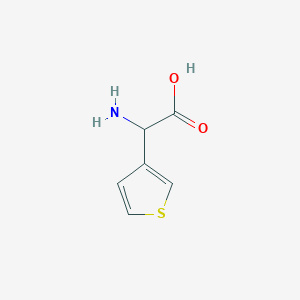
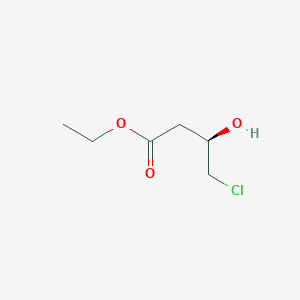
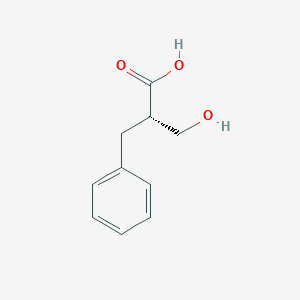
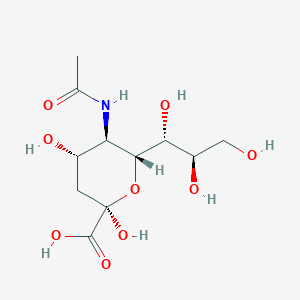
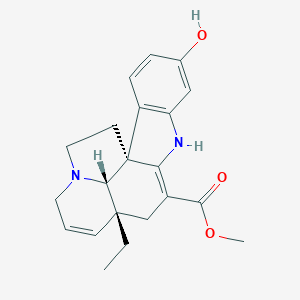
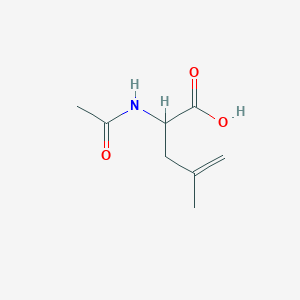
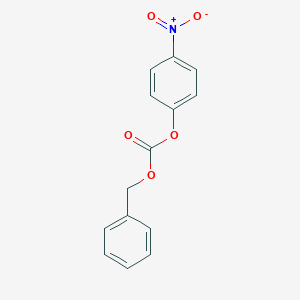
![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)
